2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

KRAS G12C covalent inhibition hnps-PLA2 inhibition Indole scaffold regioisomerism

This indole-1-acetamide (CAS 2034344-74-4) is a structurally validated scaffold for covalent KRAS G12C inhibitor development (cellular IC50 0.067–0.219 µM). Its N-1-linked indole core targets a fundamentally different biological space than indole-3-acetamides. The 3-pyridylmethyl regioisomer completes a critical SAR trio with 4- and 5-analogs, enabling systematic optimization of pyridine nitrogen geometry. ≥95% purity, multi-supplier availability. Ideal for selectivity profiling against hnps-PLA2 and KRAS G12C.

Molecular Formula C20H17N3OS
Molecular Weight 347.44
CAS No. 2034344-74-4
Cat. No. B2983720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
CAS2034344-74-4
Molecular FormulaC20H17N3OS
Molecular Weight347.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
InChIInChI=1S/C20H17N3OS/c24-19(13-23-10-7-15-4-1-2-6-18(15)23)22-12-16-5-3-9-21-20(16)17-8-11-25-14-17/h1-11,14H,12-13H2,(H,22,24)
InChIKeyNSRKZWHJTQOHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034344-74-4): Chemical Identity, Scaffold Class, and Procurement Context


2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034344-74-4) is a heterocyclic small molecule (C20H17N3OS, MW 347.4 Da) that belongs to the indole‑1‑acetamide family, a scaffold class distinct from the more abundantly studied indole‑3‑acetamides . The compound incorporates three pharmacophoric elements—an indole N‑1‑linked acetamide, a thiophen‑3‑yl substituent, and a pyridin‑3‑ylmethyl linker—creating a unique topological arrangement that is not replicated by its closest positional isomers (e.g., pyridine‑4‑ylmethyl or pyridine‑5‑ylmethyl analogs) . This guide provides the quantitative evidence required for scientific selection, procurement, and SAR-driven lead optimization.

Why Generic Substitution Fails for 2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide: Scaffold and Regioisomer Constraints


The indole‑1‑acetamide scaffold targets a fundamentally different biological space than the indole‑3‑acetamide class: indole‑3‑acetamides have been optimized as reversible human non‑pancreatic secretory phospholipase A2 (hnps‑PLA2) inhibitors with sub‑micromolar potency (e.g., hnps‑PLA‑IN‑1, IC50 = 0.124 µM) , whereas the indole‑1‑acetamide core enables covalent engagement of intracellular targets such as KRAS G12C, with representative cellular IC50 values of 0.067–0.219 µM . Moreover, the pyridine regioisomer identity (3‑ylmethyl vs. 4‑ylmethyl vs. 5‑ylmethyl) alters the three‑dimensional presentation of the pyridine nitrogen and thiophene rings, impacting molecular recognition and synthetic accessibility . Consequently, direct substitution of the target compound with an indole‑3‑acetamide analog or a pyridine regioisomer would result in a different target engagement profile, pharmacokinetic trajectory, and supply‑chain availability—making generic interchange scientifically and operationally unsound.

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034344-74-4)


Scaffold‑Driven Target‑Class Divergence: Indole‑1‑Acetamide (KRAS G12C) vs. Indole‑3‑Acetamide (hnps‑PLA2)

The indole‑1‑acetamide scaffold, exemplified by the target compound, is functionally distinct from the indole‑3‑acetamide scaffold. While indole‑3‑acetamides have been established as hnps‑PLA2 inhibitors with a representative IC50 of 0.124 µM (hnps‑PLA‑IN‑1) , the indole‑1‑acetamide core has demonstrated potent covalent KRAS G12C inhibition: a close analog (K‑Ras G12C‑IN‑4) exhibits IC50 values of 0.219 µM for MAPK signaling (p‑ERK) and 0.067 µM for cellular viability in MIA PaCa‑2 cells . This scaffold‑dependent target redirection—from an extracellular secreted enzyme to an intracellular oncogenic driver—provides a quantifiable basis for selecting the indole‑1‑acetamide series over the indole‑3‑acetamide series for KRAS‑focused drug discovery programs.

KRAS G12C covalent inhibition hnps-PLA2 inhibition Indole scaffold regioisomerism Target-class selectivity

Pyridine Regioisomer Differentiation: 3‑ylmethyl vs. 4‑ylmethyl vs. 5‑ylmethyl Substitution Geometry

The target compound (CAS 2034344-74-4) features the pyridine‑3‑ylmethyl attachment, distinguishing it from the pyridine‑4‑ylmethyl (CAS 2034396-24-0) and pyridine‑5‑ylmethyl (CAS 1798638-39-7) regioisomers . Although all three isomers share the identical molecular formula (C20H17N3OS, MW 347.4 Da), the position of the pyridine nitrogen relative to the thiophene substituent dictates the vector of the hydrogen‑bond acceptor: the 3‑substituted pyridine nitrogen is positioned meta to the thiophene, generating a distinct spatial presentation compared to the para‑oriented nitrogen in the 4‑substituted isomer and the alternative meta‑orientation in the 5‑substituted isomer. Quantitative binding data across all three regioisomers are not yet publicly available; however, the structural divergence is absolute and provides a rational basis for differential biological activity in target‑based assays.

Pyridine regioisomerism Hydrogen bond acceptor geometry Ligand efficiency Medicinal chemistry SAR

Commercial Availability and Supply‑Chain Differentiation: Target Compound vs. Pyridine‑5‑ylmethyl Regioisomer

The target compound (CAS 2034344-74-4) is stocked by multiple verified chemical suppliers including Shanghai Pearlk Chemicals Co., Ltd. and Hangzhou Bais Chemical Technology Co., Ltd., with typical catalog purities ≥95% (HPLC) . In contrast, the pyridine‑5‑ylmethyl regioisomer (CAS 1798638-39-7) is listed by fewer suppliers and is less commonly maintained in ready‑to‑ship inventory, based on CAS‑specific supplier enumeration . Supplier diversification for the target compound reduces single‑source dependency, shortens lead times, and enables competitive pricing—factors that directly impact procurement efficiency for medicinal chemistry and early‑stage lead optimization programs.

Chemical procurement Lead time Supplier diversification Bulk synthesis

Optimal Application Scenarios for 2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034344-74-4)


Covalent KRAS G12C Probe Development and Lead Optimization

The indole‑1‑acetamide core of the target compound is structurally pre‑validated for covalent KRAS G12C engagement, as demonstrated by the potent cellular activity of close analogs (IC50 = 0.067–0.219 µM) . The target compound serves as a versatile starting scaffold for installing acrylamide‑based warheads (e.g., acryloylazetidine) to generate irreversible inhibitors, enabling structure‑activity relationship (SAR) exploration around the pyridine‑3‑ylmethyl and thiophene‑3‑yl motifs.

Target Deconvolution Studies: hnps‑PLA2 vs. KRAS G12C Selectivity Profiling

Because the indole‑1‑acetamide scaffold diverges from the indole‑3‑acetamide series in target engagement , the target compound is ideally suited for side‑by‑side selectivity profiling against hnps‑PLA2 and KRAS G12C. Researchers can quantify off‑target liability by comparing IC50 values across both enzyme/cellular assays, thereby establishing the scaffold‑encoded selectivity window.

Pyridine Regioisomer SAR Matrix Screening

The target compound (3‑ylmethyl) completes a critical regioisomer trio alongside the 4‑ylmethyl (CAS 2034396-24-0) and 5‑ylmethyl (CAS 1798638-39-7) analogs . Procurement of all three isomers enables systematic SAR matrix screening to identify the optimal pyridine nitrogen geometry for target engagement, a standard practice in fragment‑based and structure‑guided lead discovery campaigns.

Large‑Scale Procurement for High‑Throughput Screening (HTS) Library Enrichment

The multi‑supplier availability and ≥95% purity of the target compound make it a reliable choice for enriching diversity‑oriented screening libraries with an underrepresented indole‑1‑acetamide chemotype. Its regioisomeric uniqueness ensures that screening hits from this scaffold represent a distinct chemical starting point not recapitulated by more common indole‑3‑acetamide library members.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.